H-Ala-ala-pro-OH

Description

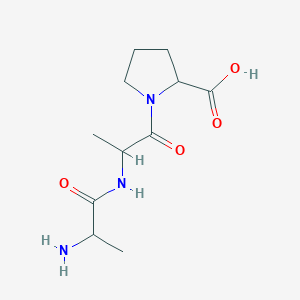

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRCVCURMBFFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Ala Ala Pro Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is a widely adopted method for peptide preparation due to its efficiency in purification and potential for automation. In SPPS, the growing peptide chain is covalently attached to an insoluble solid support (resin), allowing for easy removal of excess reagents and byproducts through filtration and washing nih.govspringernature.combachem.com.

Fmoc (9-fluorenylmethoxycarbonyl) Protection Strategies

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most prevalent approach in modern SPPS bachem.comiris-biotech.deamericanpeptidesociety.orgaltabioscience.com. This method utilizes the base-labile Fmoc group to protect the α-amino terminus of incoming amino acids. After each coupling step, the Fmoc group is removed under mild basic conditions, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF) iris-biotech.deamericanpeptidesociety.orggenscript.com. This mild deprotection minimizes side reactions and preserves the integrity of the peptide chain americanpeptidesociety.orggenscript.com. The orthogonality of the Fmoc/tBu (tert-butyl) protection scheme, where Fmoc is base-labile and tBu-based side-chain protecting groups are acid-labile, allows for selective deprotection and cleavage from the resin bachem.comiris-biotech.de.

Utilization of Coupling Reagents for Amide Bond Formation

The formation of the peptide bond (amide bond) requires the activation of the carboxyl group of the incoming amino acid. A variety of coupling reagents are employed to facilitate this process, ensuring efficient and selective amide bond formation bachem.comjpt.comsigmaaldrich.comrsc.orgresearchgate.net. Common coupling reagents include carbodiimides (e.g., DCC, EDC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU) bachem.comjpt.comsigmaaldrich.com.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization bachem.com. The urea (B33335) byproduct from DCC is poorly soluble, while that from DIC is more soluble, aiding in its removal bachem.com.

Phosphonium and Uronium Salts: These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their high coupling efficiency and reduced side reactions bachem.comjpt.comsigmaaldrich.comamericanpeptidesociety.org. They typically require the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) bachem.com. Oxyma Pure-based reagents like COMU offer similar efficiency with improved safety profiles bachem.comsigmaaldrich.com.

The choice of coupling reagent can significantly influence reaction rates, yields, and the extent of side reactions, including racemization bachem.comjpt.comsigmaaldrich.comamericanpeptidesociety.org.

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), involves carrying out all reactions in solution nih.govresearchgate.netrsc.orgopenaccessjournals.comacs.orgresearchgate.net. In this method, protected amino acids or peptide fragments are coupled sequentially. The primary advantage of SPS is that intermediate products can be isolated and purified, leading to high purity of the final peptide nih.govresearchgate.net. However, SPS can be more labor-intensive and time-consuming than SPPS, particularly for longer sequences, as purification is required after each step nih.govopenaccessjournals.com. Classical SPS strategies often involve stepwise coupling of protected amino acids or fragment condensation, where pre-synthesized peptide fragments are joined nih.govresearchgate.net.

Strategies for Stereochemical Control and Yield Optimization

Minimization of Racemization during Peptide Elongation

Racemization, the conversion of an L-amino acid to its D-enantiomer, is a common side reaction during peptide coupling, particularly with activated amino acids bachem.comamericanpeptidesociety.orgresearchgate.netpeptide.com. This can lead to the incorporation of incorrect stereochemistry, affecting the biological activity of the peptide americanpeptidesociety.org. Strategies to minimize racemization include:

Use of Additives: Incorporating additives like HOBt, HOAt, or Oxyma Pure with coupling reagents can suppress racemization bachem.comresearchgate.netpeptide.com.

Choice of Coupling Reagents: Certain coupling reagents are inherently less prone to causing racemization bachem.comjpt.comsigmaaldrich.com.

Base Selection: Using weaker bases or base-free conditions where possible can also help bachem.com.

Optimized Reaction Conditions: Careful control of temperature and reaction time is essential americanpeptidesociety.orgresearchgate.net. For example, lowering microwave coupling temperatures or using specific hindered bases can reduce racemization researchgate.net.

Management of Side Reactions and Impurity Profiles

Beyond racemization, other side reactions can occur during peptide synthesis, leading to impurities and reduced yields rsc.orgaurorium.combiopharmaspec.commdpi.com. These include:

Deletion Sequences: Resulting from incomplete coupling or deprotection steps aurorium.commdpi.com. This can be managed by repeating coupling steps or using double additions of reagents mdpi.com.

Aspartimide Formation: Particularly with aspartic acid residues, which can lead to epimerization. This can be reduced by using additives like HOBt or piperazine (B1678402) instead of piperidine during deprotection researchgate.netmdpi.com.

Diketopiperazine Formation: A common side reaction, especially with dipeptides containing proline.

Aggregation: Peptide chains can aggregate on the resin, hindering reaction efficiency. Strategies include using solubilizing linkers or modifying solvent conditions americanpeptidesociety.orgpeptide.com.

Side-chain Modifications: Unwanted reactions involving amino acid side chains, such as oxidation or alkylation, can occur if side chains are not adequately protected or if scavengers are not used during cleavage aurorium.combiopharmaspec.comthermofisher.com.

Effective management of these side reactions through careful selection of reagents, protecting groups, and reaction conditions is crucial for obtaining high-purity H-Ala-ala-pro-OH rsc.orgaurorium.combiopharmaspec.com.

Conformational and Structural Investigations of H Ala Ala Pro Oh

Intramolecular Hydrogen Bonding Networks

Importance of Intramolecular Hydrogen Bonds

Potential Hydrogen Bonding in H-Ala-ala-pro-OH

In the tripeptide this compound, several sites are available for the formation of intramolecular hydrogen bonds. The N-H groups of the peptide bonds, located between the alanine (B10760859) residues and between the second alanine and proline, can act as hydrogen bond donors. Simultaneously, the carbonyl oxygen atoms of these peptide bonds serve as potential hydrogen bond acceptors. The free N-terminal amino group can also participate as a donor. While the C-terminal hydroxyl group (-OH) can act as both a donor and acceptor, its direct involvement in stabilizing the primary peptide backbone conformation through intramolecular hydrogen bonding is generally less common than that of the peptide bonds themselves. The unique secondary amine structure of the proline residue further influences the potential hydrogen bonding patterns. Studies on related dipeptide and tripeptide systems containing the Ala-Pro motif have identified the formation of characteristic hydrogen-bonded ring structures, such as stable 7-membered rings formed via N-H···O=C interactions, and occasionally larger rings like 12-membered structures. acs.org For example, in systems featuring Ala-Pro dipeptides, specific hydrogen bonds, such as N–HAla···OCPro or N–HPro···OCAla, have been observed, contributing significantly to the structural rigidity and stabilization of particular turns. acs.org

Quantitative Findings and Observations

While detailed experimental data specifically characterizing the intramolecular hydrogen bonding network of this compound is not extensively documented in the provided literature, studies on peptides with similar Ala-Pro sequences offer valuable insights. Infrared (IR) spectroscopy of peptide-nanocellulosic aerogels incorporating tripeptides like Suc-Ala-Pro-Ala-AMC has revealed characteristic N-H stretching bands in the region of approximately 3480 cm−1 and 3435 cm−1, which are indicative of intramolecular hydrogen bonding. mdpi.com Computational studies on model peptides, such as Ac-Ala-Pro-NHMe, have explored rotational barriers and conformational populations, which are intrinsically linked to the stabilizing effects of hydrogen bonds. acs.orgacs.org For instance, the cis-trans isomerization of the peptide bond involving proline, such as the Ala-Pro bond, is understood to proceed through specific backbone conformations that are stabilized by these interactions. acs.org Furthermore, in studies of dipeptide conjugates, hydrogen bond distances for N-H···O interactions have been reported to typically fall within the range of approximately 1.8 to 2.0 Å, facilitating the formation of stable ring structures. acs.org

Table 1: Conformational Preferences of Ala-Pro Motifs in Model Peptides

| Peptide Model | Phase | Preferred Conformation | Population (%) | Notes | Source |

| Ac-Ala-Pro-NHMe | Gas Phase | Type VI β-turn | 71 | Cyclic side chain of Pro influences turn. | acs.orgacs.org |

| Ac-Ala-Pro-NHMe | Water | Open Conformation | 21 | Reduced β-turn population in solution. | acs.orgacs.org |

| Suc-Ala-Pro-Ala-AMC | Tethered | β-turn | N/A | Induces β-turn conformation. | mdpi.com |

Note: Data for Ac-Ala-Pro-NHMe is used as a representative model for the Ala-Pro motif's conformational behavior. "N/A" indicates that specific population data was not provided in the source.

Table 2: Characterization of Intramolecular Hydrogen Bonds in Related Peptide Systems

| Hydrogen Bond Type | Donor (N-H) | Acceptor (C=O) | Ring Size | Distance (Å) | Frequency (cm⁻¹) | Notes | Source |

| N-H···O=C | NHAla | OCPro | 7-membered | ~1.8 - 2.0 | ~3350-3480 | Stabilizes specific turns in Ala-Pro dipeptides/tripeptides. | mdpi.comacs.org |

| N-H···O=C | NHPro | OCAla | 7-membered | ~1.8 - 2.0 | ~3350-3480 | Observed in Ala-Pro systems, contributing to structural rigidity. | acs.org |

| N-H···O=C | NHAla | OCCOOMe | 12-membered | ~1.8 - 2.0 | ~3350-3480 | Observed in heterochiral dipeptides. | acs.org |

Note: Distances and frequencies are representative of those observed in studies of similar Ala-Pro containing peptides, as direct measurements for this compound were not explicitly detailed. The N-H stretching frequencies are indicative of hydrogen bonding.

Compound List

this compound (H-Alanine-Alanine-Proline-OH)

Biochemical Roles and Interaction Mechanisms of H Ala Ala Pro Oh

H-Ala-ala-pro-OH as a Model for Peptide-Protein Interactions

The simple yet defined structure of this compound makes it an effective tool for studying the complex interplay between peptides and proteins. The presence of proline, in particular, offers a unique conformational constraint that is pivotal in these investigations.

Study of Protein Folding Mechanisms and Dynamics

The process of how a linear chain of amino acids folds into a functional three-dimensional protein is a central question in biochemistry. Proline residues play a critical role in this process. Due to its cyclic side chain that links back to the peptide backbone, proline introduces a rigid kink or turn into a polypeptide chain. embopress.orgyoutube.com This conformational rigidity restricts the rotational freedom around the peptide bond, significantly influencing the folding pathway. quora.com

Table 1: Influence of Proline on Peptide Conformation

| Property | Description | Implication for this compound |

|---|---|---|

| Backbone Angle (Φ) | The dihedral angle around the N-Cα bond is severely restricted. | Limits the possible conformations the peptide can adopt, predisposing it to form a turn structure. quora.com |

| Peptide Bond Isomerization | The X-Pro bond can exist in both cis and trans forms, with a significant energy barrier between them. | The Ala-Pro bond can slowly interconvert, providing a model for a rate-limiting step in protein folding. nih.gov |

| Hydrogen Bonding | The nitrogen atom in the proline ring lacks a hydrogen atom when part of a peptide bond. | Prevents it from acting as a hydrogen bond donor, often causing it to be a "helix breaker." youtube.com |

| Structural Rigidity | The five-membered ring structure reduces the flexibility of the peptide backbone. | Stabilizes the turn structure, acting as a nucleation site for protein folding. embopress.org |

Exploration of Enzyme Kinetics and Modulatory Effects

This compound serves as a substrate for various peptidases, which are enzymes that cleave peptide bonds. Its structure is particularly relevant for studying enzymes that recognize and cleave bonds adjacent to proline residues, such as prolyl peptidases. A related synthetic substrate, benzoyl-phenyl-alanyl-alanyl-proline (BPAP), has been used to determine the kinetic parameters of Angiotensin-Converting Enzyme (ACE), highlighting the utility of such peptides in enzyme analysis. nih.gov

The study of how an enzyme processes this compound can reveal fundamental kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing a measure of the enzyme's affinity for the substrate. Vₘₐₓ indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. For instance, a serine protease from Pythium myriotylum was shown to hydrolyze a synthetic substrate containing an Ala-Ala-Pro sequence, demonstrating the relevance of this motif in enzyme-substrate interactions. nih.govdeepdyve.com

Table 2: Hypothetical Kinetic Parameters for a Peptidase Acting on this compound

| Parameter | Definition | Example Value | Interpretation |

|---|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is at half-maximum. | 0.04 mM | Reflects the affinity of the enzyme for the this compound substrate. A lower Kₘ indicates higher affinity. nih.gov |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. | 7.52 U/min/mg | Represents the catalytic efficiency of the enzyme in cleaving the peptide. nih.gov |

| k_cat_ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | 3.11 s⁻¹ | A direct measure of the catalytic production of alanine (B10760859) and proline from the tripeptide under saturating conditions. researchgate.net |

Influence on Cellular Processes

The tripeptide this compound can influence cellular functions primarily through its transport into the cell and subsequent metabolism. These processes are particularly well-studied in models of the human intestinal epithelium.

Effects on Cytoplasmic Acidification in Cellular Models (e.g., Human Intestinal Caco-2 Cells)

The primary mechanism for the absorption of small peptides like this compound from the intestine is the intestinal peptide transporter 1 (PepT1). nih.govresearchgate.net This transporter is highly expressed on the apical surface of intestinal cells, such as the widely used Caco-2 cell line. PepT1 functions as a co-transporter, moving di- and tripeptides into the cell along with one or more protons (H⁺), driven by an inwardly directed proton gradient. nih.govsolvobiotech.com

The transport of a neutral tripeptide like this compound via PepT1 involves the influx of at least one proton for each peptide molecule. nih.govresearchgate.net This influx of H⁺ ions leads to a transient decrease in the intracellular pH (pHi), causing cytoplasmic acidification. This effect has been demonstrated with various neutral dipeptides and tripeptides in systems expressing PepT1. nih.gov The cell then employs other mechanisms, such as the Na⁺/H⁺ exchanger, to restore the normal intracellular pH.

Table 3: PepT1-Mediated Transport and Cytoplasmic pH Change

| Step | Event | Consequence |

|---|---|---|

| 1. Binding | This compound and H⁺ bind to the extracellular face of the PepT1 transporter. | Prepares the transporter for a conformational change. |

| 2. Translocation | The transporter undergoes a conformational change, moving the peptide and H⁺ to the intracellular side. | This compound and H⁺ are released into the cytoplasm. researchgate.net |

| 3. Acidification | The release of H⁺ into the cytoplasm increases the proton concentration. | A measurable decrease in intracellular pH occurs. nih.gov |

| 4. Recovery | Cellular pH regulatory systems (e.g., Na⁺/H⁺ exchangers) are activated. | Protons are extruded from the cell, restoring the baseline intracellular pH. nih.gov |

Implications for Cellular Metabolism and Nutrient Transport Mechanisms

The transport of this compound into intestinal cells is a key nutrient transport mechanism, providing the cell with amino acids in a highly efficient manner. researchgate.net Once inside the cell, the tripeptide is rapidly broken down by intracellular peptidases into its constituent amino acids: two molecules of L-alanine and one molecule of L-proline. nih.govresearchgate.net

These free amino acids then become available to the cell for various metabolic processes.

L-Alanine: Can be used for the synthesis of new proteins or can be converted into pyruvate. Pyruvate is a central metabolic intermediate that can enter the citric acid cycle for energy production or be used as a precursor for gluconeogenesis.

L-Proline: Can also be incorporated into new proteins or catabolized through a separate pathway for energy.

This entire process, from transport to hydrolysis, demonstrates how the absorption of peptides is a crucial pathway for amino acid assimilation and directly links to the central energy metabolism of the cell. nih.govmdpi.com Some studies have shown that the intracellular fate of the peptide involves its decomposition, with the resulting amino acids being either used by the cell or secreted. nih.gov

Mechanisms of Interaction with Biological Macromolecules

The interactions of this compound with larger biological macromolecules, such as proteins and enzymes, are governed by a combination of non-covalent forces. The specific chemical properties of its amino acid residues and its peptide backbone dictate the nature of these interactions.

Hydrogen Bonds: The amide groups in the peptide backbone can act as hydrogen bond donors and acceptors, allowing the tripeptide to interact with polar residues on the surface of proteins.

Hydrophobic Interactions: The methyl side chains of the two alanine residues are nonpolar and can engage in van der Waals forces or hydrophobic interactions with nonpolar pockets on a protein surface.

Electrostatic Interactions: At physiological pH, the terminal amino group (-NH₃⁺) is positively charged, and the terminal carboxyl group (-COO⁻) is negatively charged. These charged groups can form salt bridges (ionic bonds) with oppositely charged residues on a macromolecule.

Steric and Conformational Effects: The rigid ring of the proline residue imposes significant steric constraints. embopress.org This unique shape can fit into specific binding pockets or clefts on a protein surface, contributing to the specificity of the interaction.

Table 4: Potential Non-Covalent Interactions of this compound

| Type of Interaction | Involving Part of this compound | Example Macromolecule Partner |

|---|---|---|

| Electrostatic (Salt Bridge) | Terminal -NH₃⁺ or -COO⁻ | Charged side chains of Asp, Glu, Lys, Arg on a protein. |

| Hydrogen Bonding | Peptide backbone C=O and N-H groups | Polar side chains (e.g., Ser, Thr) or backbone of another peptide. |

| Hydrophobic Interaction | Alanine methyl (-CH₃) groups | Nonpolar residues like Leucine or Valine in a protein's binding site. |

| Van der Waals Forces | All atoms in the peptide | Close-fitting surfaces within an enzyme's active site. |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Benzoyl-phenyl-alanyl-alanyl-proline | BPAP |

| L-Alanine | Ala |

| L-Proline | Pro |

| Pyruvate | - |

Identification of Interacting Protein Partners and Binding Motifs

The interaction of this compound with proteins is largely dictated by its amino acid sequence, particularly the C-terminal proline residue and the preceding alanine residues. Proline-rich regions are known to be crucial for many protein-protein interactions, and the "Xaa-Pro" motif is a recognized target for several enzyme families.

Dipeptidyl Peptidase IV (DPP-IV) , a serine protease, is a key enzyme known to cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. While this compound contains the requisite penultimate proline, studies have shown that it is not always a substrate for DPP-IV. This suggests a nuanced interaction that may not lead to cleavage but could potentially involve competitive inhibition of the enzyme's activity towards its natural substrates. The binding of such peptides to DPP-IV typically involves the S1 pocket of the enzyme, which accommodates the proline residue.

Tripeptidyl Peptidases (TPPs) are another class of exopeptidases that cleave tripeptides from the N-terminus of proteins and peptides. This compound is a potential substrate for these enzymes. For instance, Tripeptidyl-peptidase I (TPP-I) is a lysosomal peptidase that plays a crucial role in protein degradation. The specificity of TPPs can be influenced by the amino acid residues at the P1, P2, and P3 positions of the substrate. The Ala-Ala-Pro sequence of the tripeptide fits the general substrate profile for some TPPs.

Cyclophilins , a family of proteins with peptidyl-prolyl cis-trans isomerase (PPIase) activity, are also potential interacting partners. These enzymes catalyze the isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding. The Ala-Pro motif within this compound can be recognized by the hydrophobic active site of cyclophilins, such as Cyclophilin A. This interaction is characterized by hydrogen bonds and van der Waals forces with key residues in the enzyme's binding pocket.

Prolyl Oligopeptidase (POP) , a serine endopeptidase, is another enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides. While typically acting on internal proline residues, the potential for interaction with the C-terminal proline of this compound, particularly in the context of competitive inhibition, cannot be ruled out.

The following table summarizes the potential interacting protein partners of this compound and the key features of their binding motifs.

| Interacting Protein Partner | Family | General Binding Motif/Interaction Site | Potential Role of this compound |

| Dipeptidyl Peptidase IV (DPP-IV) | Serine Protease | S1 pocket accommodating the penultimate Proline residue. | Potential competitive inhibitor. |

| Tripeptidyl Peptidases (e.g., TPP-I) | Serine Protease | N-terminal tripeptide binding cleft. | Substrate. |

| Cyclophilin A | Peptidyl-prolyl isomerase | Hydrophobic active site recognizing the Ala-Pro motif. | Substrate/Inhibitor. |

| Prolyl Oligopeptidase (POP) | Serine Endopeptidase | Active site cleft recognizing the Proline residue. | Potential competitive inhibitor. |

Analysis of Functional Modulations Induced by this compound on Protein Activity

The interaction of this compound with its protein partners can lead to a range of functional modulations, including enzyme inhibition, serving as a substrate for enzymatic cleavage, or allosteric regulation.

Enzyme Inhibition: In cases where this compound binds to the active site of an enzyme but is not efficiently cleaved, it can act as a competitive inhibitor . This is a plausible mechanism for its interaction with DPP-IV. By occupying the active site, it would prevent the binding and subsequent cleavage of endogenous substrates, thereby modulating signaling pathways regulated by these peptides. The inhibitory potency would be quantified by the inhibition constant (Ki).

Substrate for Enzymatic Cleavage: For enzymes like tripeptidyl peptidases, this compound can serve as a substrate, undergoing hydrolysis to release its constituent amino acids. The efficiency of this process is described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of binding affinity, and the catalytic constant (kcat), which represents the turnover number.

Modulation of Protein Conformation and Function: The binding of this compound to cyclophilins can influence their PPIase activity. If it acts as a substrate, it will undergo cis-trans isomerization. If it acts as an inhibitor, it will block the enzyme's ability to catalyze this isomerization in other protein substrates, thereby affecting protein folding and function.

The table below outlines the potential functional modulations induced by this compound on the activity of its interacting protein partners, along with the key parameters used to characterize these effects.

| Interacting Protein | Functional Modulation | Key Parameters | Potential Biological Consequence |

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | Inhibition Constant (Ki) | Modulation of incretin (B1656795) hormone levels and glucose homeostasis. |

| Tripeptidyl Peptidases | Substrate Hydrolysis | Michaelis Constant (Km), Catalytic Constant (kcat) | Contribution to peptide and protein turnover. |

| Cyclophilin A | Inhibition or Substrate for Isomerization | Inhibition Constant (Ki) or Kinetic parameters for isomerization | Alteration of protein folding and cellular signaling pathways. |

| Prolyl Oligopeptidase | Competitive Inhibition | Inhibition Constant (Ki) | Modulation of neuropeptide signaling. |

Academic Research Applications and Design Principles Involving H Ala Ala Pro Oh

Applications in Peptide-Based Drug Design Research

The tripeptide H-Ala-ala-pro-OH serves as a valuable component and subject of study in the development of novel peptide-based therapeutics. Its inherent properties make it a candidate for investigation in various drug design strategies.

The incorporation of this compound into peptide sequences can lead to enhanced stability and modulated bioactivity. The proline residue can influence peptide conformation, potentially increasing resistance to enzymatic degradation, a common challenge in peptide therapeutics smolecule.comchemimpex.comchemimpex.comresearchgate.netmdpi.comacs.org. Studies on dipeptides like H-Ala-Pro-OH suggest that such sequences can enhance the stability and bioactivity of therapeutic agents chemimpex.com. Furthermore, the tripeptide's interaction with specific enzymes, such as dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase, highlights its potential role in modulating biological pathways biosynth.commedchemexpress.com. Research indicates that modifications involving proline can influence stability, as seen in studies where proline substitution in GLP-1 analogs helped circumvent proteolytic degradation acs.org.

Contributions to Fundamental Peptide Science Theories

This compound and related sequences contribute to understanding fundamental theories in peptide science, including protein crystallization methodologies and amino acid repertoire development.

Proline/Alanine-Rich Sequence (PAS) polypeptides, which often incorporate repetitive sequences of proline and alanine (B10760859), are being explored as alternatives to polyethylene (B3416737) glycol (PEG) for protein crystallization nih.govnih.goviucr.org. These PAS polymers, composed of proline, alanine, and sometimes serine, exhibit properties similar to PEG, such as high hydrophilicity and solubility, while maintaining a disordered conformation nih.govnih.goviucr.org. The precise composition and length of these biosynthetic polymers distinguish them from traditional precipitants, offering a novel tool for structural studies by X-ray crystallography nih.govnih.gov. While this compound itself is a short peptide, its constituent amino acids are central to the design and function of these PAS polypeptides, which have demonstrated success in yielding protein crystals with high diffraction quality nih.govnih.gov.

The tripeptide's amino acids, alanine and proline, are key components in theoretical models of amino acid repertoire evolution. The "Alanine World" model proposes that alanine served as a core chemical scaffold during the early evolution of protein biosynthesis, with other amino acids being recruited around this central structure nih.govresearchgate.netmdpi.comnih.gov. In this model, alanine-based amino acids facilitated the formation of stable secondary structures like the α-helix nih.govresearchgate.netmdpi.comnih.gov. Proline, conversely, is often considered a "rudiment" from an earlier phase or an "alien" element in the predominantly alanine-based protein architectures, contributing unique conformational constraints and breaks in helical structures nih.govresearchgate.netmdpi.comnih.govbeilstein-journals.org. The interplay between alanine's structural templating and proline's conformational influence is fundamental to understanding the development of the genetic code and protein folding hierarchies nih.govresearchgate.netmdpi.comnih.govbeilstein-journals.org.

Studies on Peptide Dynamics and Internal Friction

Analysis of Local and Global Friction Coefficients in Peptide Folding Processes

Understanding the energetic landscape and kinetic pathways of peptide folding necessitates an examination of the forces that impede or facilitate conformational changes. Friction, in this context, refers to the resistance encountered by a peptide as it moves through its conformational space, often influenced by solvent interactions. Researchers have investigated both local and global friction coefficients to characterize these processes. Local friction is associated with the dynamics of individual hydrogen bonds (HBs) within the peptide, reflecting the dwell times of these stabilizing interactions. Global friction, conversely, quantifies the energy dissipated through a series of configurational changes as the peptide progresses through its folding pathway, typically measured by the formation of multiple HBs ( nih.gov, researchgate.net).

Studies employing molecular dynamics (MD) simulations on alanine-based peptides, such as ALA5, ALA8, ALA15, and ALA21, have revealed significant trends in these friction coefficients. Generally, both diffusion and friction coefficients are found to be dependent on peptide length and the viscosity of the surrounding medium. Longer peptides tend to exhibit slower diffusion and higher friction ( mdpi.com). For instance, the average diffusion (D) and friction (f) coefficients for ALA5, ALA8, ALA15, and ALA21 in aqueous solutions highlight this trend, with friction increasing substantially as peptide length grows ( mdpi.com).

Table 1: Average Diffusion and Friction Coefficients for Alanine Peptides

| Peptide | Average Diffusion Coefficient (D) × 10⁻¹⁵ m²/s | Average Friction Coefficient (f) × 10⁻⁹ kg s⁻¹ |

| ALA5 | 1600 ± 300 | 2.7 ± 0.5 |

| ALA8 | 450 ± 80 | 11.0 ± 2.7 |

| ALA15 | 23 ± 9 | 230 ± 210 |

| ALA21 | 32 ± 11 | 150 ± 110 |

Data derived from simulations in aqueous solution mdpi.com.

Role of Proline in Stabilizing Folded States and Slowing Dynamics

The stabilizing effect of proline on the folded state is evident in increased helix content. For instance, studies comparing alanine peptides in pure water versus 2 M proline solutions show a marked increase in helix fractions in the presence of proline. For ALA15, the helix content rises from 25% in water to 49% in 2 M proline, and for ALA21, it increases from 53% to 68% ( nih.gov). This enhanced helical propensity contributes to a more stable folded state.

Furthermore, proline significantly impacts the kinetics of folding. The relaxation times, which represent the time scales for folding and unfolding equilibrium, are substantially increased in proline solutions. For ALA15, the relaxation time extends from 110 ns in water to 540 ns in 2 M proline, while for ALA21, it increases from 340 ns to 460 ns ( nih.gov). This slowing of dynamics implies that proline acts as a kinetic modulator, making the transition between folded and unfolded states a more protracted process.

Table 2: Helix Content and Relaxation Times in Water vs. 2M Proline

| Peptide | Helix Content (Water) | Helix Content (2M Proline) | Relaxation Time (Water) | Relaxation Time (2M Proline) |

| ALA5 | 3% | 3% | 2.4 ns | 3 ns |

| ALA8 | 6% | 11% | 13 ns | 34 ns |

| ALA15 | 25% | 49% | 110 ns | 540 ns |

| ALA21 | 53% | 68% | 340 ns | 460 ns |

Data derived from molecular dynamics simulations nih.gov.

Compound List:

this compound

Advanced Methodologies for the Investigation of H Ala Ala Pro Oh

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods provide essential experimental data regarding the structural characteristics and interactions of peptides. For H-Ala-ala-pro-OH, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for probing its conformational preferences and dynamic properties.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. In the far-UV region (190-250 nm), CD spectra are sensitive to the presence of α-helices, β-sheets, β-turns, and random coil conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

NMR studies on peptides containing the X-Pro motif, such as Ala-Pro sequences, have been instrumental in characterizing conformational preferences and the dynamics of the peptide bond isomerization researchgate.netacs.orgacs.org. For instance, NMR has been used to monitor the equilibrium between cis and trans isomers of the Ala-Pro peptide bond, demonstrating how factors like pH and solvent composition can influence this equilibrium researchgate.net. The analysis of chemical shifts and coupling constants from NMR spectra can reveal details about the local backbone conformation and the flexibility of the peptide.

For this compound, NMR can be employed to:

Assign Resonance: Identify and assign signals for each proton and carbon atom, providing a detailed molecular fingerprint.

Determine Structural Parameters: Measure scalar coupling constants to infer backbone dihedral angles (φ, ψ) and NOEs to establish through-space proximities between atoms, crucial for building a three-dimensional structural model.

Characterize Dynamics: NMR relaxation experiments (e.g., T1, T2 relaxation times, heteronuclear NOE) can quantify the timescale and amplitude of molecular motions, offering insights into the dynamic behavior of the peptide in solution tandfonline.commpg.de.

The unique cyclic structure of proline significantly impacts the conformational landscape and dynamics of the peptide chain, which can be effectively characterized by NMR techniques researchgate.netacs.org. For example, NMR has been used to identify conformational preferences, such as the population of specific β-turns in related Ala-Pro containing peptides acs.org.

Computational Approaches for Molecular Understanding

Computational methods provide a powerful complement to experimental spectroscopic techniques, enabling detailed investigations into the molecular behavior, conformational ensembles, and interaction mechanisms of peptides at an atomic level.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a fundamental computational tool that models the time evolution of a molecular system by solving Newton's equations of motion. For peptides like this compound, MD simulations can elucidate:

Conformational Landscape: The range of accessible conformations, including the stability of specific structural states and the pathways for conformational transitions.

Interactions: The nature of interactions with the surrounding solvent or with other molecular entities, such as binding partners.

Studies involving peptides with Ala-Ala-Pro sequences have utilized MD simulations to understand their behavior in complex biological environments. For instance, MD simulations of proteinase K interacting with the substrate peptide Ala-Ala-Pro-Ala have revealed the peptide's binding mode and the flexibility of the enzyme's substrate-binding site, supporting mechanisms of induced fit and conformational selection tandfonline.com. Furthermore, MD simulations of enzymes like cyclophilin A with related peptide substrates (e.g., Ace-Ala-Ala-Pro-Phe-Nme) have provided insights into enzyme-substrate interactions and the role of protein dynamics in catalysis, often capturing conformational changes over microsecond timescales nih.govmsu.eduosti.gov. Applying MD simulations to this compound would allow for a comprehensive mapping of its conformational ensemble in solution and a detailed understanding of how its specific sequence influences its flexibility and potential interactions.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods integrate the high accuracy of QM calculations for specific regions of interest with the computational efficiency of MM for the remainder of the system. This approach is particularly valuable for studying chemical reactions, transition states, and electronic properties in complex molecular environments.

For peptides, QM/MM methods can be applied to investigate phenomena such as the cis-trans isomerization of peptide bonds, especially those involving proline, or to precisely calculate interaction energies and binding affinities. For example, QM/MM calculations have been used to study the polarization effects in systems involving peptide fragments interacting with enzymes, demonstrating the significant contribution of MM polarization to QM/MM interaction energies nih.gov. These hybrid methods have also served as benchmarks for developing and validating methodologies for studying the peptidyl-prolyl cis-trans isomerization of proline-containing peptides, aiming to accurately model reaction barriers and free energy profiles researchgate.net. By treating the bulk of the system with MM, QM/MM allows for more extensive sampling of relevant conformational and reaction pathways.

Advanced Analyses of Intramolecular Interactions (e.g., Hydrogen Bonding Networks via Bader's AIM analysis)

Advanced computational analyses, such as Bader's Quantum Theory of Atoms in Molecules (AIM), provide a rigorous method for characterizing chemical bonds and non-covalent interactions, including hydrogen bonds, based on the topology of the electron density. AIM analysis allows for the quantitative assessment of the strength and nature of these interactions by identifying critical points in the electron density distribution.

For peptides, AIM analysis can be utilized to:

Identify and Quantify Hydrogen Bonds: Locate bond critical points (BCPs) and interatomic surfaces that define hydrogen bonds, and quantify their strength using parameters such as the electron density at the BCP (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)).

Characterize Non-Covalent Interactions: Analyze the contribution of van der Waals forces, electrostatic interactions, and other weak forces that stabilize molecular structures.

Research applying AIM analysis to tripeptides containing proline, such as Pro-Ala-Pro, has successfully characterized intramolecular hydrogen bonding networks, correlating electron density at critical points with hydrogen bond strength and identifying favored ring sizes for hydrogen-bonded turns researchgate.net. Applying AIM analysis to this compound would enable a detailed characterization of its internal hydrogen bonding network, offering a quantitative understanding of the forces that dictate its conformational preferences and structural stability.

Future Research Directions and Emerging Paradigms for H Ala Ala Pro Oh

Elucidation of Undiscovered Biochemical Pathways Influenced by the Tripeptide

A primary focus of future research will be to identify and characterize the biochemical pathways in which H-Ala-Ala-Pro-OH plays a functional role. The presence of two alanine (B10760859) residues and a C-terminal proline suggests several possibilities that warrant investigation.

Alanine is a non-essential amino acid that plays a crucial role in the glucose-alanine cycle, a metabolic pathway that transports amino groups from muscle to the liver. wikipedia.org Its small, non-polar side chain allows for significant conformational flexibility within a peptide chain and can participate in hydrophobic interactions within protein binding pockets. jpt.com Proline, with its unique cyclic structure, introduces significant conformational constraints, often inducing turns in peptide backbones and disrupting secondary structures like alpha-helices. nih.govwikipedia.org This rigid structure can be critical for specific receptor recognition and binding. quora.com

Given these properties, future research could explore the following potential pathways:

Metabolic Regulation: Investigating whether this compound can influence key enzymes or transporters involved in glucose and amino acid metabolism. Its structure may allow it to act as an allosteric regulator or a competitive inhibitor in pathways where alanine or proline are key substrates or modulators.

Cell Signaling: The unique kink introduced by the proline residue could enable this compound to interact with specific cell surface receptors or intracellular signaling proteins. Research could focus on its potential to modulate pathways involved in cell growth, differentiation, or apoptosis.

Enzyme Substrate or Inhibitor: The tripeptide could serve as a substrate for specific peptidases or proteases, and its cleavage could release bioactive fragments. Conversely, it might act as an inhibitor of certain enzymes, a therapeutic avenue for various diseases.

Predictive computational models, based on the physicochemical properties of the tripeptide, could be employed to generate initial hypotheses about its potential biological targets and pathways. ingentaconnect.comnih.gov These in silico predictions would then guide targeted in vitro and in vivo experiments to validate these interactions.

| Research Approach | Description | Potential Outcome |

| Metabolomic Profiling | Analyzing changes in the cellular metabolome in response to this compound exposure. | Identification of metabolic pathways directly or indirectly affected by the tripeptide. |

| Receptor Binding Assays | Screening a panel of known receptors for binding affinity to this compound. | Discovery of specific cellular receptors and initiation of signaling cascades. |

| Enzyme Activity Screens | Testing the effect of the tripeptide on the activity of a wide range of enzymes, particularly peptidases. | Identification of enzymes that either degrade the tripeptide or are inhibited by it. |

| Computational Docking | In silico modeling of the interaction between this compound and potential protein targets. | Prioritization of protein candidates for experimental validation. |

Rational Design of this compound Analogs with Tailored Biological Activities

Once the native biological activities of this compound are identified, the rational design of analogs can be pursued to enhance its therapeutic properties. This involves systematically modifying the tripeptide's structure to improve potency, selectivity, and pharmacokinetic profiles.

The principles of rational drug design can be applied to create a library of this compound analogs. drugdesign.org Key strategies could include:

Amino Acid Substitution: Replacing one or both alanine residues with other natural or unnatural amino acids to probe the importance of the side chain's size, polarity, and charge for biological activity. For instance, substituting L-alanine with D-alanine could increase resistance to proteolytic degradation.

Proline Modification: Modifying the proline ring or substituting it with other cyclic amino acids to alter the conformational constraints and potentially enhance receptor binding affinity.

Terminal Modifications: Capping the N-terminus or C-terminus with various chemical groups to increase stability and alter solubility and cell permeability.

Peptidomimetics: Designing non-peptide scaffolds that mimic the three-dimensional structure and key functional groups of this compound to create more drug-like molecules with improved oral bioavailability.

These designed analogs would be synthesized and subjected to rigorous biological testing to evaluate their activity relative to the parent tripeptide. This iterative process of design, synthesis, and testing is crucial for developing potent and specific therapeutic agents.

| Modification Strategy | Rationale | Desired Outcome |

| D-Amino Acid Substitution | Increase resistance to enzymatic degradation. | Enhanced in vivo half-life and bioavailability. |

| Side Chain Modification | Optimize interactions with the target binding site. | Increased potency and selectivity. |

| Cyclization | Constrain the peptide backbone into a bioactive conformation. | Improved receptor affinity and stability. |

| N- and C-terminal Capping | Block exopeptidase activity and modify physicochemical properties. | Increased stability and improved pharmacokinetic profile. |

Integration into Systems Biology and Multi-Omics Research Frameworks for Comprehensive Understanding

To gain a holistic understanding of the biological role of this compound and its analogs, it is essential to integrate research findings into a systems biology framework. mdpi.com This approach moves beyond studying single molecular interactions to analyzing the complex network of interactions within a biological system.

Multi-omics technologies will be instrumental in this endeavor. creative-proteomics.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to this compound. sapient.bio For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the resulting changes in cellular metabolism. researchgate.net

Integrating these multi-omics datasets can help to:

Identify Novel Targets and Pathways: Uncover previously unknown molecular targets and signaling pathways that are modulated by the tripeptide.

Elucidate Mechanisms of Action: Provide a detailed understanding of how this compound exerts its biological effects at a systemic level.

Discover Biomarkers: Identify molecular signatures that can be used to monitor the therapeutic efficacy or potential off-target effects of this compound-based therapies.

The application of bioinformatics and computational modeling will be crucial for analyzing and interpreting these large and complex datasets. nih.gov This integrated, systems-level approach will be vital for translating basic research on this compound into clinically relevant applications.

| Omics Technology | Information Gained | Contribution to Systems-Level Understanding |

| Transcriptomics (RNA-Seq) | Changes in gene expression profiles. | Identifies regulatory networks and signaling pathways affected at the transcriptional level. |

| Proteomics (Mass Spectrometry) | Alterations in protein abundance and post-translational modifications. | Reveals changes in the functional machinery of the cell and identifies direct protein targets. |

| Metabolomics (NMR, Mass Spectrometry) | Fluctuations in the levels of small molecule metabolites. | Provides a functional readout of the physiological state of the cell and identifies metabolic rewiring. |

| Integrative Bioinformatics | Network analysis and pathway mapping of multi-omics data. | Constructs a comprehensive model of the tripeptide's mechanism of action within the cellular context. |

Q & A

Q. What strategies resolve discrepancies between in silico docking predictions and empirical binding data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.